1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)-
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Overview
Description
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- is an organic compound with the molecular formula C10H16 It is a type of octatriene, which is a hydrocarbon containing three double bonds The specific configuration of this compound is denoted by the (3Z,5E) notation, indicating the positions and configurations of the double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- can be achieved through several methods. One common approach involves the use of starting materials such as 2,6-dimethyl-1,5-hexadiene. The reaction typically involves a series of steps including isomerization and dehydrogenation under controlled conditions. Catalysts such as palladium or platinum may be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors and high-pressure systems can enhance the efficiency and yield of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure the selective formation of the (3Z,5E) isomer.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated hydrocarbons such as 2,6-dimethyloctane.
Substitution: Halogenated derivatives like 2,6-dimethyl-1,3,5-octatriene bromide.
Scientific Research Applications
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- involves its interaction with molecular targets through its double bonds. The compound can participate in various chemical reactions, forming intermediates that interact with enzymes or other biological molecules. The pathways involved may include electron transfer, radical formation, and covalent bonding with target sites.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Octatriene, 3,7-dimethyl-, (Z)-: This isomer has a different configuration of double bonds.
2,6-Dimethyl-1,3,5,7-octatetraene, E,E-: Another isomer with a different arrangement of double bonds.
Uniqueness
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- is unique due to its specific (3Z,5E) configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
121951-00-6 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,6-dimethylocta-1,3,5-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h6-8H,2,5H2,1,3-4H3 |
InChI Key |
NVQRIRLJPCDULK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC=CC(=C)C)C |
Origin of Product |
United States |
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